
2-Chloro-3-hydroxy-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 2-chloro-3-hydroxy-1-phenyl- is an organic compound with the molecular formula C9H9ClO2 It is a derivative of propiophenone, featuring a phenyl group attached to a three-carbon chain with a hydroxyl and a chloro substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propanone, 2-chloro-3-hydroxy-1-phenyl- can be synthesized through several methods. One common approach involves the chlorination of 1-phenyl-1-propanone followed by hydrolysis. The reaction typically uses chlorine gas or a chlorinating agent like thionyl chloride in the presence of a catalyst. The resulting intermediate is then hydrolyzed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and hydrolysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of specific catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propanone, 2-chloro-3-hydroxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products:
Oxidation: Formation of 2-chloro-3-oxo-1-phenylpropan-1-one or 2-chloro-3-hydroxy-1-phenylpropanoic acid.
Reduction: Formation of 2-chloro-3-hydroxy-1-phenylpropan-1-ol.
Substitution: Formation of 2-amino-3-hydroxy-1-phenylpropan-1-one or 2-thio-3-hydroxy-1-phenylpropan-1-one.
Applications De Recherche Scientifique
1-Propanone, 2-chloro-3-hydroxy-1-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-propanone, 2-chloro-3-hydroxy-1-phenyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and chloro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Propanone, 2-chloro-3-hydroxy-1-phenyl- can be compared with other similar compounds, such as:
1-Propanone, 3-chloro-1-phenyl-: Lacks the hydroxyl group, resulting in different reactivity and applications.
1-Propanone, 2-hydroxy-1-phenyl-:
1-Propanone, 2-chloro-1-phenyl-: Lacks the hydroxyl group, leading to distinct chemical properties and applications.
The presence of both the hydroxyl and chloro groups in 1-propanone, 2-chloro-3-hydroxy-1-phenyl- makes it unique, offering a combination of reactivity and functionality that can be exploited in various chemical and biological contexts.
Propriétés
Numéro CAS |
55056-02-5 |
|---|---|
Formule moléculaire |
C9H9ClO2 |
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
2-chloro-3-hydroxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H9ClO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8,11H,6H2 |
Clé InChI |
HVJHEKJVECGUOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


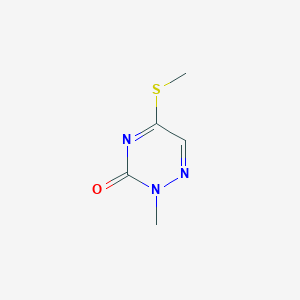
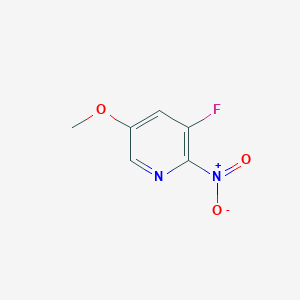
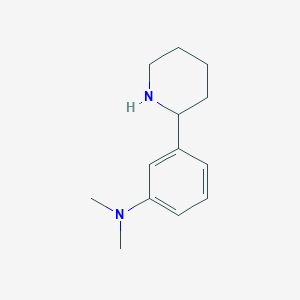
![2-(5-Aminobenzo[d]oxazol-6-yl)propan-2-ol](/img/structure/B13937835.png)
![Pyrazolo[1,5-a]pyrazin-3-ol](/img/structure/B13937839.png)


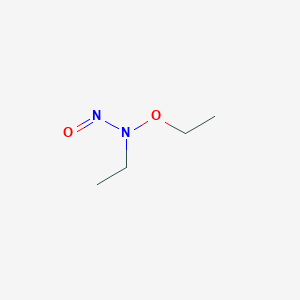
![2-methyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13937864.png)
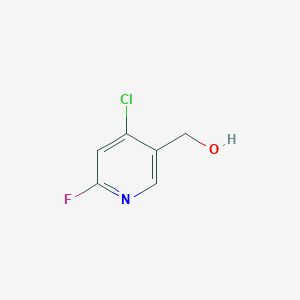
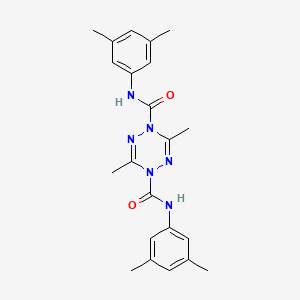
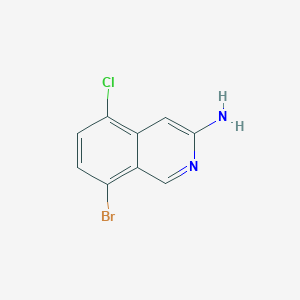
![1-[[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-ylethylidene]amino]pyrrolidin-2-one](/img/structure/B13937894.png)

